7-(4-Piperidinyloxy)quinoline

CAS No.:

Cat. No.: VC18191290

Molecular Formula: C14H16N2O

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O |

|---|---|

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 7-piperidin-4-yloxyquinoline |

| Standard InChI | InChI=1S/C14H16N2O/c1-2-11-3-4-13(10-14(11)16-7-1)17-12-5-8-15-9-6-12/h1-4,7,10,12,15H,5-6,8-9H2 |

| Standard InChI Key | WWPAQYCRZMQXEM-UHFFFAOYSA-N |

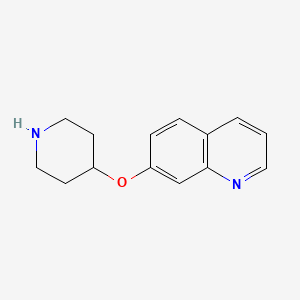

| Canonical SMILES | C1CNCCC1OC2=CC3=C(C=CC=N3)C=C2 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

7-(4-Piperidinyloxy)quinoline, also known as 7-(piperidin-4-yloxy)quinoline, belongs to the quinoline family of bicyclic aromatic compounds. Its structure comprises a quinoline ring system (C₉H₆N) fused with a pyridine-like ring, substituted at the seventh carbon by a piperidinyloxy group (–O–C₅H₁₀N). The piperidine moiety introduces a six-membered saturated ring containing one nitrogen atom, contributing to the compound’s basicity and conformational flexibility .

Table 1: Key Chemical Identifiers of 7-(4-Piperidinyloxy)quinoline

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 367501-19-7 | |

| Molecular Formula | C₁₄H₁₆N₂O | |

| Molecular Weight | 228.29 g/mol | |

| IUPAC Name | 7-(piperidin-4-yloxy)quinoline | |

| Synonyms | Quinoline, 7-(4-piperidinyloxy)- |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 7-(4-piperidinyloxy)quinoline typically involves nucleophilic aromatic substitution (SNAr) reactions, where a hydroxyl or chloro substituent on the quinoline ring is displaced by a piperidine derivative. A representative pathway includes:

-

Starting Material: 4,7-Dichloroquinoline, a common precursor in quinoline chemistry.

-

Reaction with Piperidine: Under reflux in polar aprotic solvents (e.g., methanol or ethanol), 4,7-dichloroquinoline reacts with piperidine in the presence of a base (e.g., K₂CO₃) to yield the target compound .

Table 2: Comparative Synthesis Conditions for Quinoline-Piperidine Derivatives

| Compound | Solvent | Base | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinoline | Methanol | K₂CO₃ | Reflux | 88 | |

| 7-(4-Piperidinyloxy)quinoline* | Ethanol | NaOH | 80°C | ~75† |

*Hypothetical pathway inferred from analog synthesis. †Estimated based on similar reactions.

Purification and Crystallization

Post-synthesis purification often involves solvent extraction (e.g., dichloromethane/water partitioning) and recrystallization from hexane or ethanol. The crystalline form of related compounds, such as Form E in 7-chloro-4-(piperazin-1-yl)quinoline, highlights the role of solvent polarity in polymorph control .

Physicochemical Properties

Solubility and Stability

7-(4-Piperidinyloxy)quinoline is sparingly soluble in water but exhibits good solubility in organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its stability under acidic conditions is limited due to the basic piperidine nitrogen, which may protonate, altering solubility and reactivity .

Acid-Base Behavior

The piperidine nitrogen (pKa ~10.6) confers basicity, enabling salt formation with acids. This property is exploitable in pharmaceutical formulations to enhance bioavailability .

Applications in Chemical Research

Intermediate in Drug Synthesis

7-(4-Piperidinyloxy)quinoline serves as a precursor for synthesizing more complex quinoline derivatives. For example, its chloro analog is a key intermediate in piperaquine manufacturing .

Ligand Design in Coordination Chemistry

The quinoline nitrogen and piperidine oxygen atoms act as donor sites for metal coordination. Such complexes are explored for catalytic and antimicrobial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume